![molecular formula C21H26FN3O2 B2895472 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 898414-29-4](/img/structure/B2895472.png)
4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is also known as FMeO-DAA.
Scientific Research Applications
Alzheimer's Disease Research
4-Fluoro-N-(2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl)benzamide has been utilized in Alzheimer's disease research. A study by Kepe et al. (2006) used this compound, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET). This research highlighted significant decreases in 5-HT(1A) receptor densities in patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).
CB1 Cannabinoid Receptors Study
The compound has also been involved in the study of CB1 cannabinoid receptors. Katoch-Rouse and Horti (2003) synthesized a variant, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), which demonstrated potential as a radiotracer for studying CB1 cannabinoid receptors in the brain through positron emission tomography (Katoch-Rouse & Horti, 2003).
HIV-1 Attachment Inhibitors
In the context of HIV-1 research, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have been characterized as potent inhibitors of HIV-1 attachment. These compounds interfere with the interaction between the viral gp120 and the host cell receptor CD4. Wang et al. (2009) explored the modification of the piperazine ring in these compounds, which proved critical in the pharmacophore for inhibiting HIV-1 attachment (Wang et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of serotonin, leading to an increase in the neurotransmission of serotonin . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .
Biochemical Pathways
The activation of the 5-HT1A receptor by this compound can affect various biochemical pathways. These pathways are primarily related to the functions regulated by serotonin, such as mood regulation and sleep cycle . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Result of Action
The activation of the 5-HT1A receptor by this compound can lead to various molecular and cellular effects. Given its role as a full agonist, it can potentially enhance serotonin neurotransmission, which could lead to improvements in mood and sleep . It has been noted to have anxiolytic effects following central administration in vivo .
properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCUZYLKNOQKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
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